molecular formula C10H11FO4S B1430749 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride CAS No. 1803607-43-3

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride

Cat. No. B1430749
M. Wt: 246.26 g/mol
InChI Key: LYFYUDQLBCNNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride (MDBSF) is a fluorinated sulfonyl compound that has been widely used in scientific research applications. It is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. MDBSF is a useful reagent for the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies.

Mechanism Of Action

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is a fluorinated sulfonyl compound that has a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. The fluorine atom in 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is highly reactive, and the compound is capable of forming strong covalent bonds with other molecules. This allows 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride to act as a catalyst in various reactions, and to form strong bonds with other molecules, such as proteins and peptides.

Biochemical And Physiological Effects

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has been used in many biochemical and physiological studies. It has been found to have a variety of effects on biological systems, including the inhibition of enzymes, the regulation of cell signaling pathways, and the induction of apoptosis. In addition, 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has been found to have anti-inflammatory, anti-tumor, and anti-viral effects.

Advantages And Limitations For Lab Experiments

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. The advantages of using 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride in lab experiments include its high reactivity, its ability to form strong covalent bonds with other molecules, and its low cost. However, 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride can also be toxic and can cause irritation to the skin and eyes, and should be handled with care.

Future Directions

The potential applications of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride are vast, and there are many future directions that can be explored. These include the development of new synthesis methods for 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride, the use of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride in drug development, the use of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride in biochemistry and physiology research, and the development of new 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride-based compounds for use in medical treatments. Additionally, further research into the biochemical and physiological effects of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride could lead to the development of new drugs and therapies.

Scientific Research Applications

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has been widely used in scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies. 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has also been used as a reagent in the synthesis of peptides, proteins, and other biologically active molecules.

properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)16(11,12)13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYUDQLBCNNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
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4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
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4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
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4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
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4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
Reactant of Route 6
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.